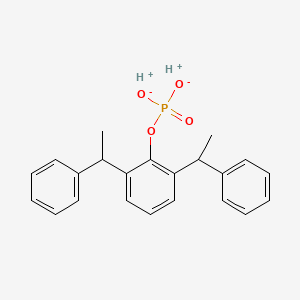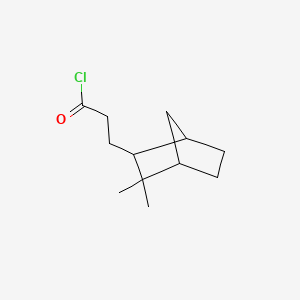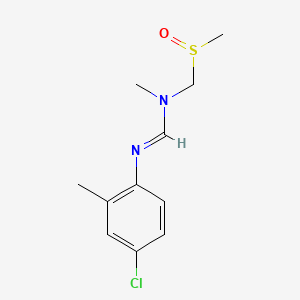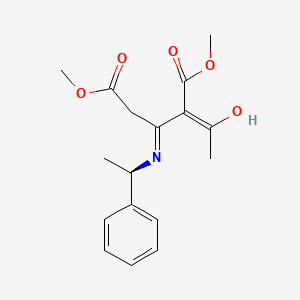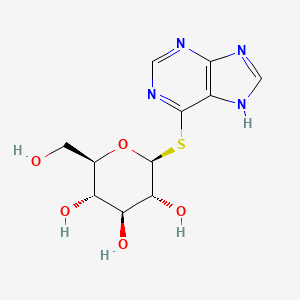
beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio-: is a compound that combines a glucopyranoside moiety with a purine base through a thio linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- typically involves the coupling of a glucopyranoside derivative with a purine base. The reaction conditions often require the presence of a thiol group to form the thio linkage. Specific details on the synthetic routes and reaction conditions can vary, but common methods include the use of protecting groups to ensure selective reactions and the use of catalysts to facilitate the coupling process .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine base or the glucopyranoside moiety.
Substitution: The thio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base or glucopyranoside moiety .
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thio-linked glycosides.
Biology: The compound can be used to study carbohydrate-protein interactions and the role of glycosides in biological systems.
Wirkmechanismus
The mechanism of action of beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- involves its interaction with specific molecular targets. The thio linkage and the purine base allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Beta-D-Glucopyranosiduronic acid, 1H-purin-6-yl 1-thio-
- Purin-6-yl 6-deoxy-1-thio-beta-D-glucopyranoside
- Phenyl-beta-D-glucopyranoside
Comparison: Beta-D-Glucopyranoside, 1H-purin-6-yl 1-thio- is unique due to its specific thio linkage and the combination of a glucopyranoside moiety with a purine base. This structural feature distinguishes it from other similar compounds, which may have different linkages or base structures. The presence of the thio group can also influence the compound’s reactivity and biological activity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
17061-14-2 |
|---|---|
Molekularformel |
C11H14N4O5S |
Molekulargewicht |
314.32 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(7H-purin-6-ylsulfanyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H14N4O5S/c16-1-4-6(17)7(18)8(19)11(20-4)21-10-5-9(13-2-12-5)14-3-15-10/h2-4,6-8,11,16-19H,1H2,(H,12,13,14,15)/t4-,6-,7+,8-,11+/m1/s1 |
InChI-Schlüssel |
NHEYDIBIIVVJLP-RYIOEUIJSA-N |
Isomerische SMILES |
C1=NC2=C(N1)C(=NC=N2)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC=N2)SC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


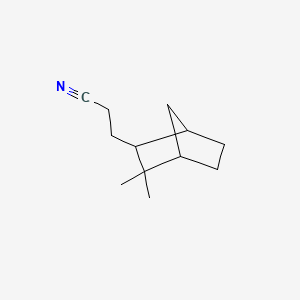
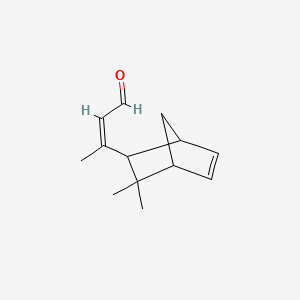
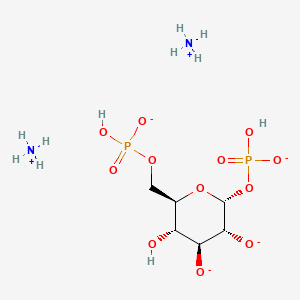

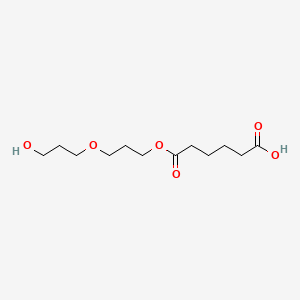
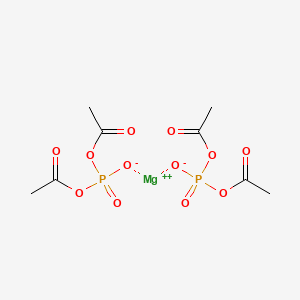


![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
